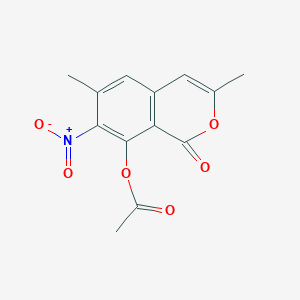
2-Butoxy-6-chloropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-6-chloropyridine is an organic compound with the molecular formula C9H12ClNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by butoxy and chlorine groups, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butoxy-6-chloropyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with butanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
[ \text{2-Chloropyridine} + \text{Butanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxy-6-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The butoxy group can be oxidized to form butoxy derivatives with different oxidation states.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2-butoxypyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution: 2-Butoxy-6-aminopyridine, 2-Butoxy-6-thiopyridine
Oxidation: Butoxy derivatives with varying oxidation states
Reduction: 2-Butoxypyridine
Wissenschaftliche Forschungsanwendungen
2-Butoxy-6-chloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Butoxy-6-chloropyridine involves its interaction with specific molecular targets and pathways. The butoxy group can enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. The chlorine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
2-Butoxy-6-chloropyridine can be compared with other similar compounds, such as:
2-Chloropyridine: Lacks the butoxy group, making it less lipophilic.
2-Butoxypyridine: Lacks the chlorine atom, resulting in different reactivity.
6-Chloropyridine: Lacks the butoxy group, affecting its chemical properties.
The presence of both butoxy and chlorine groups in this compound makes it unique, providing a balance of lipophilicity and reactivity that can be advantageous in various applications.
Eigenschaften
CAS-Nummer |
89481-99-2 |
|---|---|
Molekularformel |
C9H12ClNO |
Molekulargewicht |
185.65 g/mol |
IUPAC-Name |
2-butoxy-6-chloropyridine |
InChI |
InChI=1S/C9H12ClNO/c1-2-3-7-12-9-6-4-5-8(10)11-9/h4-6H,2-3,7H2,1H3 |
InChI-Schlüssel |
LNFQMTKAMCCHKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=NC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[4-(2-oxopropyl)phenyl]sulfanyl}propanoate](/img/structure/B14387879.png)
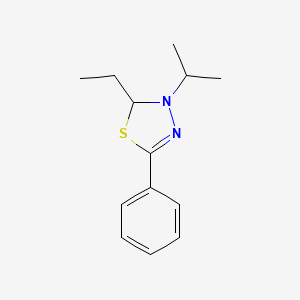
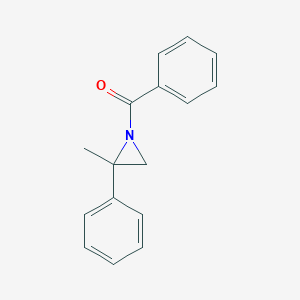
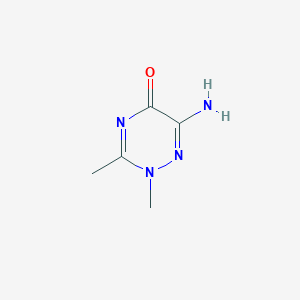
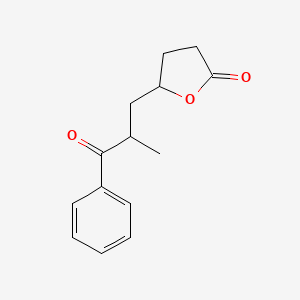

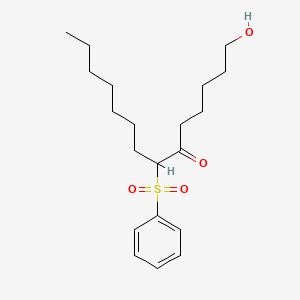
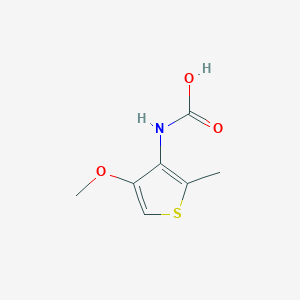
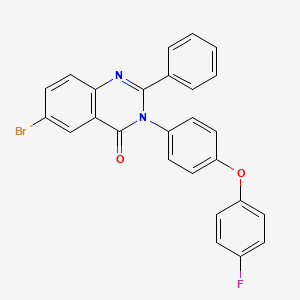

![3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14387943.png)
![[2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene](/img/structure/B14387945.png)

